1-(3-chlorophenyl)-N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-1,4-dihydropyridazine-3-carboxamide
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Overview
Description
1-(3-chlorophenyl)-N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for chemists and researchers.
Preparation Methods
The synthesis of 1-(3-chlorophenyl)-N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-1,4-dihydropyridazine-3-carboxamide involves several steps, each requiring specific reaction conditions. The synthetic route typically begins with the preparation of the benzofuran core, followed by the introduction of the chlorophenyl and methylphenyl groups. The final steps involve the formation of the pyridazine ring and the carboxamide group. Industrial production methods may involve optimization of these steps to increase yield and reduce costs.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The benzofuran and pyridazine rings can be oxidized under specific conditions.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3-chlorophenyl)-N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-1,4-dihydropyridazine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran and pyridazine rings may play a crucial role in binding to these targets, while the chlorophenyl and methylphenyl groups contribute to the compound’s overall activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Compared to other similar compounds, 1-(3-chlorophenyl)-N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-1,4-dihydropyridazine-3-carboxamide stands out due to its unique combination of functional groups. Similar compounds include:
1-(3-chlorophenyl)-3-methyl-2-pyrazolin-5-one: Known for its biological activity.
1-(N-(3-chlorophenyl)carbamoyl)-4-(2-methylphenyl)-3-thiosemicarbazide: Investigated for its potential therapeutic effects. These compounds share some structural similarities but differ in their specific functional groups and overall activity.
Properties
Molecular Formula |
C27H19ClN4O4 |
---|---|
Molecular Weight |
498.9 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-N-[2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl]-4-oxopyridazine-3-carboxamide |
InChI |
InChI=1S/C27H19ClN4O4/c1-16-9-11-18(12-10-16)29-27(35)25-23(20-7-2-3-8-22(20)36-25)30-26(34)24-21(33)13-14-32(31-24)19-6-4-5-17(28)15-19/h2-15H,1H3,(H,29,35)(H,30,34) |
InChI Key |
VWRGBOJMIFRGHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=NN(C=CC4=O)C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
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